molecular formula C12H14N4O B11656925 (4Z)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11656925
M. Wt: 230.27 g/mol
InChI Key: GEZIHOMMAKRDTM-UHFFFAOYSA-N
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Description

(4Z)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its unique structure, which includes a pyrazolone ring and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2,4-dimethylphenylhydrazine with 5-methyl-2,4-dihydro-3H-pyrazol-3-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.

    Substitution: The compound can participate in substitution reactions where functional groups on the phenyl ring or the pyrazolone ring are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents, typically in the presence of catalysts or under specific temperature conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced hydrazones and amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (4Z)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical transformations, making it a valuable building block in synthetic chemistry.

Biology and Medicine

The compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs. Its hydrazone linkage and pyrazolone ring are known to exhibit biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its use in drug design and development.

Industry

In the material science industry, the compound is investigated for its potential use in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it a candidate for applications in catalysis and material fabrication.

Mechanism of Action

The mechanism by which (4Z)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects is primarily through its interaction with biological targets. The hydrazone linkage can interact with various enzymes and receptors, modulating their activity. The pyrazolone ring can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4Z)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of a hydrazone linkage and a pyrazolone ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to form stable complexes with metals and its potential biological activities further distinguish it from other similar compounds.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

4-[(2,4-dimethylphenyl)diazenyl]-5-methyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C12H14N4O/c1-7-4-5-10(8(2)6-7)14-15-11-9(3)13-16-12(11)17/h4-6H,1-3H3,(H2,13,16,17)

InChI Key

GEZIHOMMAKRDTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(NNC2=O)C)C

Origin of Product

United States

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